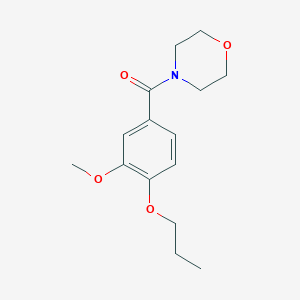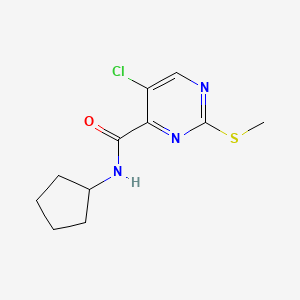![molecular formula C17H12N2O3 B5375066 2-[2-(2-nitrophenyl)vinyl]-8-quinolinol](/img/structure/B5375066.png)
2-[2-(2-nitrophenyl)vinyl]-8-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-nitrophenyl)vinyl]-8-quinolinol, also known as Nitro-2-phenylvinylquinolinol (NPVQ), is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. NPVQ belongs to the family of quinoline derivatives and has been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of NPVQ is still not fully understood. However, it has been suggested that NPVQ induces apoptosis in cancer cells by activating the caspase pathway. NPVQ has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects:
NPVQ has been found to have a range of biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA synthesis in cancer cells. NPVQ has also been found to increase the production of reactive oxygen species, which leads to oxidative stress and ultimately cell death. Moreover, NPVQ has been found to inhibit the activity of acetylcholinesterase, which is an enzyme responsible for the breakdown of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using NPVQ in lab experiments is its potent antitumor activity against various cancer cell lines. Moreover, NPVQ has been found to have antibacterial and antifungal properties, which makes it a potential candidate for the development of new antibiotics. However, one of the limitations of using NPVQ in lab experiments is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on NPVQ. One of the areas of research is the development of new analogs of NPVQ that exhibit better solubility and bioavailability. Moreover, the mechanism of action of NPVQ needs to be further elucidated to understand its potential therapeutic applications. Another area of research is the development of new drug delivery systems that can improve the efficacy of NPVQ in vivo. Finally, the potential use of NPVQ in the treatment of Alzheimer's disease needs to be further explored.
Conclusion:
In conclusion, NPVQ is a synthetic organic compound that has gained significant attention in the field of scientific research due to its unique properties. NPVQ has been found to exhibit a range of biological activities, including potent antitumor activity, antibacterial and antifungal properties, and inhibition of acetylcholinesterase. Although there are some limitations to using NPVQ in lab experiments, its potential therapeutic applications make it an interesting area of research. Future research on NPVQ should focus on the development of new analogs, drug delivery systems, and exploring its potential use in the treatment of Alzheimer's disease.
Métodos De Síntesis
The synthesis of NPVQ involves the reaction between 2-nitrobenzaldehyde and 8-hydroxyquinoline in the presence of a base. The reaction produces a yellowish-orange solid that is further purified by recrystallization. The purity of the product can be determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Aplicaciones Científicas De Investigación
NPVQ has been extensively studied for its biological activities. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. NPVQ has also been shown to have antibacterial and antifungal properties. Moreover, it has been found to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[(E)-2-(2-nitrophenyl)ethenyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16-7-3-5-13-9-11-14(18-17(13)16)10-8-12-4-1-2-6-15(12)19(21)22/h1-11,20H/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBSMQUQEBQBSR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=C(C=CC=C3O)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=C(C=CC=C3O)C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 6-[2-(trifluoromethyl)morpholin-4-yl]nicotinate](/img/structure/B5374989.png)
![5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methylene]-2-(4-methylphenyl)-1,3-thiazol-4(5H)-one](/img/structure/B5374992.png)
![5-{4-[2-(2-sec-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374993.png)
methanone](/img/structure/B5375008.png)
![3-(2-fluorophenyl)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5375017.png)
![2-(4-chlorophenyl)-4-[2-(1H-imidazol-2-yl)benzoyl]morpholine](/img/structure/B5375019.png)

![6-[4-(4-fluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5375050.png)
![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B5375058.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine](/img/structure/B5375070.png)


![methyl 4-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5375086.png)